molecular formula C15H11BrFNO2 B3405613 7-bromo-4-(2-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396856-58-8

7-bromo-4-(2-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B3405613
CAS No.: 1396856-58-8
M. Wt: 336.15
InChI Key: ZXWGMCKKJMNDIL-UHFFFAOYSA-N
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Description

7-bromo-4-(2-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound belonging to the benzoxazepine class. This compound is characterized by its unique structure, which includes a bromine atom, a fluorophenyl group, and a benzoxazepine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(2-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions

    Formation of the Benzoxazepine Core: This step often involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carbonyl compound under acidic or basic conditions.

    Fluorophenyl Substitution: The fluorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative and a suitable leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines (NH2R) or thiols (SHR) in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the incoming nucleophile.

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-4-(2-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential in modulating biological pathways. It is studied for its interactions with enzymes and receptors, which could lead to the discovery of new biochemical mechanisms and therapeutic targets.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development and therapeutic applications.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 7-bromo-4-(2-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. For example, it could inhibit an enzyme’s activity by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-4-(2-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
  • 7-bromo-4-(2-chlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
  • 7-bromo-4-(2-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Uniqueness

Compared to similar compounds, 7-bromo-4-(2-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency, selectivity, and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

7-bromo-4-(2-fluorophenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO2/c16-11-5-6-14-10(7-11)8-18(15(19)9-20-14)13-4-2-1-3-12(13)17/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWGMCKKJMNDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-bromo-4-(2-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Reactant of Route 2
7-bromo-4-(2-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Reactant of Route 3
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7-bromo-4-(2-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Reactant of Route 4
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7-bromo-4-(2-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Reactant of Route 5
7-bromo-4-(2-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Reactant of Route 6
7-bromo-4-(2-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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